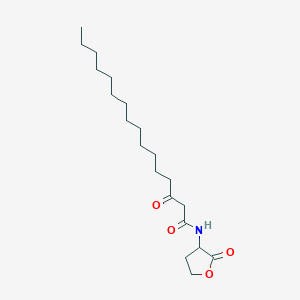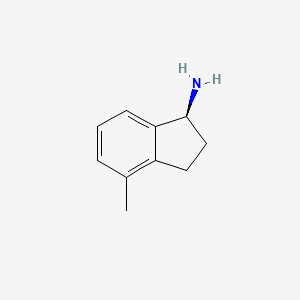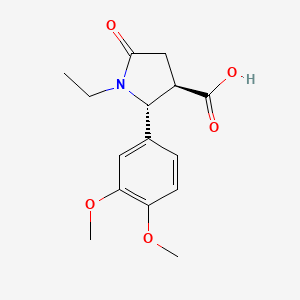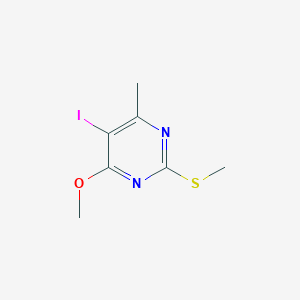
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide
Übersicht
Beschreibung
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of an oxo group at position 3 and a 2-oxotetrahydrofuran-3-yl group attached to the hexadecanamide backbone. This compound is of interest due to its potential biological activities and its role in scientific research.
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of n-acyl-alpha amino acids and derivatives
Mode of Action
As an N-acyl-alpha amino acid derivative, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions . The resulting changes depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
N-acyl-alpha amino acids and derivatives are known to be involved in various biological processes . The downstream effects of these processes can be diverse, ranging from signal transduction to protein synthesis and metabolism.
Result of Action
As an N-acyl-alpha amino acid derivative, it may have diverse effects depending on its specific targets and the biochemical context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an oxidizing agent under controlled conditions.
Attachment of the Hexadecanamide Chain: The next step involves the attachment of the hexadecanamide chain to the tetrahydrofuran ring. This is typically done through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Oxidation: The final step involves the introduction of the oxo group at position 3. This can be achieved through selective oxidation using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tetradecanamide
- 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)decanamide
- 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide
Uniqueness
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Compared to similar compounds, it has a longer hexadecanamide chain, which may influence its solubility, stability, and interaction with molecular targets.
Eigenschaften
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071479-82-7 | |
| Record name | N-(3-Oxohexadecanoyl)-DL-homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B3079529.png)


![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)



![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)



